4,5-Dichlorothiophene-2-sulfonyl chloride

Description

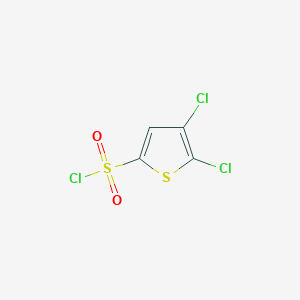

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTWLTRKVRJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333794 | |

| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126714-85-0 | |

| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorothiophene-2-sulfonyl chloride is a vital heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—a reactive sulfonyl chloride group and two chlorine atoms on a thiophene ring—offers a versatile platform for the synthesis of complex molecular architectures. The sulfonamide linkage, readily formed from this sulfonyl chloride, is a cornerstone pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of 4,5-Dichlorothiophene-2-sulfonyl chloride, designed to empower researchers in its effective and safe utilization.

Chemical and Physical Properties

4,5-Dichlorothiophene-2-sulfonyl chloride is a solid at room temperature with a molecular formula of C₄HCl₃O₂S₂ and a molecular weight of 251.54 g/mol .[1][2] While some physical properties are predicted, they provide a useful guide for experimental work.

| Property | Value | Source |

| CAS Number | 126714-85-0 | [2] |

| Molecular Formula | C₄HCl₃O₂S₂ | [2] |

| Molecular Weight | 251.54 g/mol | [2] |

| Melting Point | 54-58 °C (lit.) | [1] |

| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [1] |

| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Solid | - |

| Solubility | Reacts with water. Soluble in many organic solvents. | Inferred |

Synthesis of 4,5-Dichlorothiophene-2-sulfonyl chloride

A likely starting material for this synthesis is 2,3-dichlorothiophene. The chlorosulfonation reaction introduces the sulfonyl chloride group onto the thiophene ring.

Caption: Proposed synthesis of 4,5-Dichlorothiophene-2-sulfonyl chloride.

General Experimental Considerations for Chlorosulfonation:

Chlorosulfonation is a highly exothermic and hazardous reaction that should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: The reaction is typically carried out in a flask equipped with a dropping funnel, a stirrer, and a system to vent the evolved hydrogen chloride gas to a scrubber.

-

Reagent Addition: The 2,3-dichlorothiophene would be cooled to a low temperature (e.g., 0 °C) before the slow, dropwise addition of chlorosulfonic acid. This controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction and Workup: After the addition is complete, the reaction mixture is typically stirred at a controlled temperature until the reaction is complete. The reaction is then carefully quenched by pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent, washed, dried, and purified, often by distillation or crystallization.

Reactivity and Applications in Synthesis

The primary utility of 4,5-Dichlorothiophene-2-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group, which is an excellent electrophile. This allows for facile reactions with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.

Synthesis of Sulfonamides

The reaction of 4,5-Dichlorothiophene-2-sulfonyl chloride with primary or secondary amines is the most common and significant transformation of this compound. This reaction, typically carried out in the presence of a base like pyridine or triethylamine, readily yields N-substituted 4,5-dichlorothiophene-2-sulfonamides.[3]

Caption: General reaction scheme for sulfonamide synthesis.

A Detailed, Step-by-Step Protocol for Sulfonamide Synthesis:

This protocol is a general guideline and may require optimization for specific amines.[3]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 4,5-Dichlorothiophene-2-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The combined organic layers should be washed successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.

-

Characterization: The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore, and dichlorothiophene-containing sulfonamides are of significant interest in drug discovery.[3] The chlorine substituents on the thiophene ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific drugs derived directly from 4,5-Dichlorothiophene-2-sulfonyl chloride are not prominently documented in the reviewed literature, the resulting sulfonamide derivatives are explored for a range of therapeutic applications, including as enzyme inhibitors.[3]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the single proton on the thiophene ring. Its chemical shift would be influenced by the electron-withdrawing effects of the sulfonyl chloride and chlorine substituents. The ¹³C NMR spectrum would display four distinct signals for the four carbons of the thiophene ring.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom from the sulfonyl chloride group and the loss of SO₂.

Safety, Handling, and Storage

4,5-Dichlorothiophene-2-sulfonyl chloride is a reactive and corrosive compound that requires careful handling. The following safety precautions are based on data for analogous sulfonyl chlorides and should be strictly followed.[2][4]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Handle under an inert atmosphere where possible to prevent reaction with moisture.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store in a corrosives area.

-

Keep away from incompatible materials such as strong bases and water.[2]

-

Conclusion

4,5-Dichlorothiophene-2-sulfonyl chloride is a valuable and reactive building block for organic synthesis. Its ability to readily form sulfonamides makes it a key intermediate in the development of new therapeutic agents and functional materials. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation of its properties, synthesis, reactivity, and safe handling based on established chemical principles and data from analogous compounds. Researchers employing this reagent are encouraged to proceed with caution, utilizing the general protocols provided as a starting point for their specific applications.

References

-

PubChem. 5-Chlorothiophene-2-sulfonyl chloride. [Link]

-

Organic Syntheses. Thiophenol. [Link]

-

NIST WebBook. 2,5-Dichlorothiophene-3-sulfonyl chloride. [Link]

-

NIST WebBook. 2-Thiophenesulfonyl chloride. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

ResearchGate. The mass spectra of some thiophene-sulfonyl derivatives. [Link]

-

ChemBK. 4,5-dichlorothiophene-2-sulfonyl chloride. [Link]

-

PubChem. Tartrate salt of 5-chloro-thiophene-2-carboxylic acid... [Link]

- Google Patents.

- Google Patents. Process for making 2,5-dichlorothiophene.

- Google Patents. Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

Sources

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride: Structure, Analysis, and Application

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a thiophene scaffold, are of immense interest due to their unique electronic properties and ability to engage in a wide range of biological interactions. 4,5-Dichlorothiophene-2-sulfonyl chloride stands out as a highly valuable and versatile intermediate. Its pre-functionalized thiophene core, featuring two chlorine atoms and a highly reactive sulfonyl chloride group, offers chemists a powerful tool for constructing complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of 4,5-Dichlorothiophene-2-sulfonyl chloride. We will delve into its core chemical structure, detail robust methods for its synthesis and analysis, explore its reactivity with a focus on creating sulfonamide libraries, and discuss critical safety and handling protocols. The objective is to equip researchers, chemists, and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize this key reagent in their research endeavors.

Chemical Identity and Physicochemical Profile

The unique arrangement of functional groups on the thiophene ring dictates the reactivity and utility of 4,5-Dichlorothiophene-2-sulfonyl chloride. The electron-withdrawing nature of the two chlorine atoms and the sulfonyl chloride group significantly influences the aromaticity and electrophilicity of the molecule.

Caption: Chemical Structure of 4,5-Dichlorothiophene-2-sulfonyl chloride.

A summary of its key physical and chemical properties is provided below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 126714-85-0 | |

| Molecular Formula | C₄HCl₃O₂S₂ | |

| Molecular Weight | 251.54 g/mol | |

| Appearance | Light yellow solid (typical) | |

| Melting Point | 54-58 °C | |

| Boiling Point | 338.7 ± 42.0 °C (Predicted) | |

| Density | 1.803 g/cm³ (Predicted) | |

| InChI Key | IVTWLTRKVRJPNG-UHFFFAOYSA-N |

Synthesis and Core Reactivity

Synthesis: A Protocol Grounded in Established Chemistry

Experimental Protocol: Synthesis via Chlorosulfonation

Causality Note: This procedure leverages the high reactivity of chlorosulfonic acid to directly install the sulfonyl chloride moiety onto the electron-rich thiophene ring. The reaction is conducted at low temperatures to manage the exothermic nature of the reaction and to prevent potential side reactions or degradation of the starting material.

Materials:

-

2,3-Dichlorothiophene (1.0 eq)

-

Chlorosulfonic acid (3.0-5.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice/water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (e.g., 4.0 eq). Cool the flask to 0 °C in an ice-water bath. Rationale: An inert atmosphere prevents reaction with atmospheric moisture, and pre-cooling prepares for the exothermic addition of the thiophene.

-

Substrate Addition: Slowly add 2,3-dichlorothiophene (1.0 eq) dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. Rationale: Slow, controlled addition is critical to dissipate heat and prevent runaway reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup - Quenching: Very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Rationale: This quenches the reactive chlorosulfonic acid and precipitates the organic product. Extreme caution is required as this is a highly exothermic and gas-evolving step.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x volume). Rationale: DCM is an effective solvent for the product and is immiscible with water, allowing for efficient extraction.

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Rationale: The water wash removes residual acid, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes excess water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Core Reactivity: The Gateway to Sulfonamides

The synthetic utility of 4,5-Dichlorothiophene-2-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it an excellent target for nucleophiles. Its most significant application is the reaction with primary or secondary amines to form stable N-substituted sulfonamides, a cornerstone pharmacophore in drug discovery.

The reaction proceeds via a classical nucleophilic substitution mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during the reaction.

Caption: Reaction scheme for the synthesis of N-substituted sulfonamides.

Analytical and Spectroscopic Validation

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized 4,5-Dichlorothiophene-2-sulfonyl chloride. A multi-technique approach provides a self-validating system for quality control.

Caption: A typical workflow for the analytical validation of the target compound.

Expected Spectroscopic Data:

| Technique | Expected Observation | Rationale |

| ¹H NMR | A single singlet peak in the aromatic region (~7.5-8.0 ppm). | Corresponds to the single proton at the C3 position of the thiophene ring. |

| ¹³C NMR | Four distinct signals in the aromatic region. | Represents the four unique carbon atoms of the dichlorothiophene ring. |

| IR Spectroscopy | Strong, characteristic absorption bands at ~1370-1410 cm⁻¹ and ~1160-1200 cm⁻¹. | These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. |

| Mass Spec (EI) | Molecular ion (M⁺) peak cluster around m/z 250, 252, 254. | The complex isotopic pattern is due to the presence of three chlorine atoms (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) and two sulfur atoms (³²S/~95%, ³⁴S/~4.2%). This pattern is a definitive fingerprint for the compound. |

Applications in Drug Discovery

The true value of 4,5-Dichlorothiophene-2-sulfonyl chloride lies in its application as a scaffold for generating libraries of novel sulfonamides. The sulfonamide functional group is a privileged structure in medicinal chemistry, present in a wide array of approved drugs, including antibacterials, diuretics, and anticancer agents.

By reacting this sulfonyl chloride with a diverse collection of primary and secondary amines, researchers can rapidly create a multitude of unique compounds. The dichlorothiophene core provides a rigid, lipophilic scaffold, while the variable 'R' groups from the amine can be tailored to probe specific interactions within a biological target. The chlorine atoms also serve as potential handles for further functionalization through cross-coupling reactions, adding another layer of synthetic versatility. Thiophene-based sulfonamides have demonstrated a wide range of biological activities, making this a promising scaffold for identifying new lead compounds.

Safety, Handling, and Storage

As a highly reactive chemical, strict adherence to safety protocols is mandatory when working with 4,5-Dichlorothiophene-2-sulfonyl chloride.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. It reacts violently with water, liberating toxic gas (HCl). It is harmful if swallowed or inhaled.

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.

-

Avoid breathing dust. Do not allow the material to come into contact with skin or eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong bases.

-

Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

-

Store in a designated corrosives area and ensure it is locked up.

-

Conclusion

4,5-Dichlorothiophene-2-sulfonyl chloride is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and synthetic accessibility make it an ideal starting point for the synthesis of diverse sulfonamide libraries. By understanding its chemical properties, mastering its handling, and leveraging its reactivity, researchers can unlock its full potential to build novel molecules that may one day become life-saving therapeutics.

References

-

ChemBK. 4,5-dichlorothiophene-2-sulfonyl chloride. [Link]

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

-

Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl chlorides with HCO2Li•H2O. [Link]

-

PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. [Link]

-

Win-Win Chemical. 13656-52-5 | 4,5-dichloro-2-fluorobenzenesulfonyl chloride. [Link]

-

PubChem. 5-Chlorothiophene-2-sulfonyl chloride. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PrepChem.com. Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

PubChem. 4-Amino-5-chlorothiophene-2-sulfonyl chloride. [Link]

-

GSRS. 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. [Link]

-

Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

-

SDBS. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum. [Link]

- Homework.Study.com.

Executive Summary: The Strategic Value of a Dichlorinated Thiophene Scaffold

An In-depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride

This guide provides a comprehensive technical overview of 4,5-Dichlorothiophene-2-sulfonyl chloride, a key reagent in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, reactivity, and applications.

4,5-Dichlorothiophene-2-sulfonyl chloride is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. Its utility is derived from the convergence of two key structural features: a reactive sulfonyl chloride group and a dichlorinated thiophene core. The sulfonyl chloride moiety serves as a robust electrophilic handle for the facile synthesis of sulfonamides, a privileged pharmacophore present in a wide array of FDA-approved drugs. Concurrently, the dichlorinated thiophene ring imparts a unique set of physicochemical properties, including increased lipophilicity and metabolic stability, which can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide will delve into the fundamental chemistry of this reagent, its synthetic utility, and practical considerations for its use in the laboratory.

Core Molecular Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis.

Identity and Structure

The molecular identity of 4,5-Dichlorothiophene-2-sulfonyl chloride is defined by its specific arrangement of atoms and bonds.

Caption: Molecular Structure of 4,5-Dichlorothiophene-2-sulfonyl chloride.

Physicochemical Data

Quantitative data provides the necessary parameters for reaction planning and safety assessments. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₃O₂S₂ | |

| Molecular Weight | 251.54 g/mol | |

| CAS Number | 126714-85-0 | |

| Appearance | White to off-white solid | |

| Melting Point | 54-58 °C | |

| Predicted Boiling Point | 338.7 ± 42.0 °C | |

| Predicted Density | 1.803 ± 0.06 g/cm³ | |

| InChI Key | IVTWLTRKVRJPNG-UHFFFAOYSA-N |

Chemical Reactivity and Synthetic Logic

The synthetic utility of 4,5-Dichlorothiophene-2-sulfonyl chloride is centered on the predictable and efficient reactivity of the sulfonyl chloride group.

The Electrophilic Nature of the Sulfonyl Chloride

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic. This is a consequence of being bonded to two electronegative oxygen atoms and a chlorine atom, which inductively withdraw electron density. This electronic arrangement makes the sulfur atom an excellent target for nucleophilic attack, which is the foundational principle of its synthetic applications.

An In-depth Technical Guide to the Solubility of 4,5-Dichlorothiophene-2-sulfonyl Chloride in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 4,5-Dichlorothiophene-2-sulfonyl chloride, a crucial reagent in synthetic chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, enhancing product yield and purity, and ensuring safe handling. This document delineates the physicochemical properties of the compound, offers a qualitative solubility profile, presents a robust experimental protocol for quantitative solubility determination, and discusses the implications of solvent selection for its synthetic applications.

Introduction to 4,5-Dichlorothiophene-2-sulfonyl Chloride

4,5-Dichlorothiophene-2-sulfonyl chloride is a key building block in medicinal chemistry and materials science.[1] Its utility primarily stems from the highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives.[1] These functional groups are prevalent in a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The substitution pattern on the thiophene ring provides a unique electronic and steric profile that influences the reactivity and physicochemical properties of the final products. Given its role as a reactant, understanding its solubility in various organic solvents is a critical first step in reaction design and process development.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key parameters for 4,5-Dichlorothiophene-2-sulfonyl chloride are summarized below.

| Property | Value | Source |

| CAS Number | 126714-85-0 | [2] |

| Molecular Formula | C₄HCl₃O₂S₂ | [2] |

| Molecular Weight | 251.54 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 54-58 °C | [3] |

| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [3] |

| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [3] |

The presence of the polar sulfonyl chloride group and the relatively nonpolar dichlorothiophene ring results in a nuanced solubility profile. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes the compound susceptible to reaction with nucleophilic solvents.[1]

Qualitative Solubility Profile

While comprehensive quantitative solubility data for 4,5-Dichlorothiophene-2-sulfonyl chloride is not extensively documented in the public domain, a qualitative assessment can be derived from the principle of "like dissolves like" and the known reactivity of sulfonyl chlorides.

-

Aprotic Polar Solvents: The compound is expected to exhibit good solubility in aprotic polar solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF). These solvents can solvate the polar sulfonyl chloride group without reacting with it.

-

Aprotic Nonpolar Solvents: Solubility in nonpolar solvents like hexanes and toluene is likely to be lower, although the dichlorothiophene ring will contribute to some degree of solubility.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often excellent solvents for sulfonyl chlorides due to a favorable combination of polarity and their aprotic nature.[4]

-

Protic Solvents: Caution is strongly advised with protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. While the compound may initially appear to dissolve, it will likely undergo solvolysis, where the solvent acts as a nucleophile and reacts with the sulfonyl chloride.[5] This reaction leads to the formation of the corresponding sulfonic acid or sulfonate ester/amide, and thus the original compound is consumed.

Quantitative Solubility Determination: An Experimental Protocol

For researchers requiring precise solubility data for process optimization or modeling, the following experimental protocol is recommended.

Objective: To determine the quantitative solubility of 4,5-Dichlorothiophene-2-sulfonyl chloride in a selected anhydrous organic solvent at a specified temperature.

Materials:

-

4,5-Dichlorothiophene-2-sulfonyl chloride

-

Selected anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating block

-

Volumetric flasks

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a suitable detector.

-

Anhydrous sodium sulfate or magnesium sulfate for drying (if necessary)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4,5-Dichlorothiophene-2-sulfonyl chloride to a vial containing a known volume of the chosen anhydrous solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Dilution:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated micropipette. It is important not to disturb the solid at the bottom of the vial.

-

Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of 4,5-Dichlorothiophene-2-sulfonyl chloride. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

The analytical method should be specific for 4,5-Dichlorothiophene-2-sulfonyl chloride and be able to distinguish it from any potential degradation products.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

Caption: Decision-making process for solvent selection in synthesis.

Conclusion

While quantitative solubility data for 4,5-Dichlorothiophene-2-sulfonyl chloride remains scarce in the literature, a comprehensive understanding of its physicochemical properties and reactivity allows for a reasoned approach to solvent selection. For applications demanding precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. By carefully considering the principles of solubility and chemical compatibility, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

-

Benchchem. An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.

-

Benchchem. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

-

ChemBK. 4,5-dichlorothiophene-2-sulfonyl chloride.

-

Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride 96%.

-

Benchchem. Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.

-

PubChem. 5-Chlorothiophene-2-sulfonyl chloride.

-

PubChem. 4,5-Dichlorothiophene-2-carboxylic acid.

-

Supporting Information: Synthesis of sulfonyl chloride substrate precursors.

-

ChemicalBook. 5-Chlorothiophene-2-sulfonyl chloride CAS#: 2766-74-7.

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

-

ICCVAM. Test Method Protocol for Solubility Determination.

-

ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides.

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

-

Santa Cruz Biotechnology. 4,5-Dichlorothiophene-2-sulfonyl chloride.

-

Google Patents. CN103351315A - General preparation method of sulfonyl chloride.

Sources

"4,5-Dichlorothiophene-2-sulfonyl chloride" physical and chemical properties

An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl chloride

Introduction

4,5-Dichlorothiophene-2-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic building block, its utility is defined by the reactive sulfonyl chloride group and the unique electronic and steric profile conferred by the dichlorinated thiophene ring.[1] Thiophene-based molecules are integral to a wide array of therapeutic agents, where they can enhance efficacy, modulate pharmacokinetic properties, and reduce off-target effects.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of 4,5-Dichlorothiophene-2-sulfonyl chloride, serving as a technical resource for scientists and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4,5-Dichlorothiophene-2-sulfonyl chloride are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 126714-85-0 | [3][4] |

| Molecular Formula | C₄HCl₃O₂S₂ | [3] |

| Molecular Weight | 251.54 g/mol | [3] |

| Melting Point | 54-58 °C | [5] |

| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [5] |

| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [5] |

| IUPAC Name | 4,5-dichlorothiophene-2-sulfonyl chloride | [4] |

Synthesis and Purification

The general workflow for such a synthesis and subsequent purification is outlined below.

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4,5-Dichlorothiophene-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[7] This makes it an excellent reagent for forming sulfonamides and sulfonate esters, which are key functional groups in a vast number of pharmaceuticals.[1][7]

Sulfonamide Formation

The reaction with primary or secondary amines to yield sulfonamides is the most prominent application.[7] Sulfonamides are a cornerstone pharmacophore, found in antibacterial, anti-inflammatory, and anticancer agents.[1] The reaction proceeds via a classical nucleophilic substitution mechanism.

Caption: Reaction mechanism for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a standard laboratory method for the synthesis of N-substituted sulfonamides using 4,5-Dichlorothiophene-2-sulfonyl chloride.[1]

Materials:

-

4,5-Dichlorothiophene-2-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous base (e.g., pyridine or triethylamine, 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Amine Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the anhydrous base (1.5 eq) to the stirred solution. Causality: Cooling is critical to manage the exothermicity of the reaction and prevent side reactions.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 4,5-Dichlorothiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes. Causality: Dropwise addition maintains temperature control and prevents rapid, uncontrolled reaction rates.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography or recrystallization.

-

Confirm the identity and purity of the final sulfonamide product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

-

Sulfonate Ester Formation

Analogous to sulfonamide synthesis, 4,5-Dichlorothiophene-2-sulfonyl chloride reacts with alcohols in the presence of a non-nucleophilic base like pyridine to form sulfonate esters.[8] This reaction is often used to convert alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions.[8]

Safety and Handling

While a specific safety data sheet (SDS) for 4,5-Dichlorothiophene-2-sulfonyl chloride is not detailed in the search results, data from closely related thiophene sulfonyl chlorides provides essential guidance.[9][10][11]

-

Hazards: This class of compounds is typically classified as corrosive. It is expected to cause severe skin burns and serious eye damage.[11][12] It is also moisture-sensitive and may release toxic gases (HCl) upon contact with water.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a full-face shield.[12]

-

A lab coat.

-

-

Handling: Use only in an inert, dry atmosphere. Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of any dust or vapors.

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

-

-

Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[14]

Conclusion

4,5-Dichlorothiophene-2-sulfonyl chloride is a valuable and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on the sulfonyl chloride group, allows for the straightforward construction of sulfonamides and sulfonate esters, which are critical motifs in drug discovery and development.[1][7] The dichloro-substituents on the thiophene ring offer additional opportunities for modulating molecular properties or for further functionalization. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

[15] Matrix Scientific. 4,5-Dichlorothiophene-2-sulfonyl chloride. matrixscientific.com. Accessed January 9, 2026. [7] Angene Chemical. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. angenechemical.com. Accessed January 9, 2026. [16] Supplemental Information: Synthesis of sulfonyl chloride substrate precursors. pubs.acs.org. Accessed January 9, 2026. [5] ChemBK. 4,5-dichlorothiophene-2-sulfonyl chloride. chembk.com. Accessed January 9, 2026. [17] PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. pubchem.ncbi.nlm.nih.gov. Accessed January 9, 2026. [14] Angene Chemical. Safety Data Sheet. angenechemical.com. Accessed January 9, 2026. [18] BLD Pharm. 4,5-Dichlorothiophene-2-carboxylic acid | 31166-29-7. bldpharm.com. Accessed January 9, 2026. [9] Thermo Fisher Scientific. SAFETY DATA SHEET. fishersci.com. Accessed January 9, 2026. Ambeed. The Crucial Role of Thiophene Intermediates in Drug Discovery. ambeed.com. Accessed January 9, 2026. [19] Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride 96. sigmaaldrich.com. Accessed January 9, 2026. [10] Fisher Scientific. SAFETY DATA SHEET. fishersci.com. Accessed January 9, 2026. [1] Benchchem. Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. benchchem.com. Accessed January 9, 2026. [3] Santa Cruz Biotechnology. 4,5-Dichlorothiophene-2-sulfonyl chloride | CAS 126714-85-0. scbt.com. Accessed January 9, 2026. [13] Fisher Scientific Chemicals. SAFETY DATA SHEET. fishersci.com. Accessed January 9, 2026. [4] Sigma-Aldrich. 4,5-Dichlorothiophene-2-sulfonyl chloride | 126714-85-0. sigmaaldrich.com. Accessed January 9, 2026. ChemicalBook. 5-Chlorothiophene-2-sulfonyl chloride CAS#: 2766-74-7. chemicalbook.com. Accessed January 9, 2026. [11] PubChem. 5-Chlorothiophene-2-sulfonyl chloride. pubchem.ncbi.nlm.nih.gov. Accessed January 9, 2026. [20] ChemSynthesis. 5-chloro-2-thiophenesulfonyl chloride. chemsynthesis.com. Accessed January 9, 2026. [21] PubChem. 4-Amino-5-chlorothiophene-2-sulfonyl chloride. pubchem.ncbi.nlm.nih.gov. Accessed January 9, 2026. [12] Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride Safety Information. sigmaaldrich.com. Accessed January 9, 2026. [22] PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ncbi.nlm.nih.gov. Accessed January 9, 2026. [23] PrepChem.com. Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. prepchem.com. Accessed January 9, 2026. [24] Semantic Scholar. Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. semanticscholar.org. Accessed January 9, 2026. [25] Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. progchem.ac.cn. Accessed January 9, 2026. [26] Win-Win Chemical. 13656-52-5 | 4,5-dichloro-2-fluorobenzenesulfonyl chloride. win-winchemical.com. Accessed January 9, 2026. [27] LGC Standards. 4,5-Dichlorothiophene-2-carboxylic Acid. lgcstandards.com. Accessed January 9, 2026. [28] NIST WebBook. 2-Thiophenesulfonyl chloride. webbook.nist.gov. Accessed January 9, 2026. [8] Homework.Study.com. The three sulfonyl chloride below are widely used for the preparation of sulfanate esters... homework.study.com. Accessed January 9, 2026. [29] PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. pubmed.ncbi.nlm.nih.gov. Accessed January 9, 2026. [30] Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. pubs.rsc.org. Accessed January 9, 2026. [31] BLD Pharm. 16629-19-9|Thiophene-2-sulfonyl chloride. bldpharm.com. Accessed January 9, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 4,5-Dichlorothiophene-2-sulfonyl chloride | 126714-85-0 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 5-Chlorothiophene-2-sulfonyl chloride CAS#: 2766-74-7 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. homework.study.com [homework.study.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Chlorothiophene-2-sulfonyl chloride 96 2766-74-7 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 16. rsc.org [rsc.org]

- 17. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 31166-29-7|4,5-Dichlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 19. 5-氯噻吩-2-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 20. chemsynthesis.com [chemsynthesis.com]

- 21. 4-Amino-5-chlorothiophene-2-sulfonyl chloride | C4H3Cl2NO2S2 | CID 139574551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. prepchem.com [prepchem.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 26. 13656-52-5 4,5-DICHLORO-2-FLUOROBENZENESULFONYL CHLORIDE 4,5-二氯-2-氟苯磺酰氯 -Win-Win Chemical [win-winchemical.com]

- 27. 4,5-Dichlorothiophene-2-carboxylic Acid | LGC Standards [lgcstandards.com]

- 28. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 29. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 31. 16629-19-9|Thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

"4,5-Dichlorothiophene-2-sulfonyl chloride" reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 4,5-Dichlorothiophene-2-sulfonyl chloride

Executive Summary

4,5-Dichlorothiophene-2-sulfonyl chloride (CAS No. 126714-85-0) is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of drug discovery and materials science. Its reactivity is dominated by the highly electrophilic sulfonyl chloride group, which readily engages with nucleophiles to form stable sulfonamides and sulfonate esters. Concurrently, the dichlorinated thiophene ring offers a unique electronic landscape, influencing both the reactivity of the sulfonyl chloride moiety and providing sites for further, albeit more challenging, functionalization. This guide offers a detailed exploration of this reagent's core reactivity, providing field-proven insights into its handling, reaction mechanisms, and synthetic applications, grounded in authoritative references.

Introduction: A Versatile Heterocyclic Intermediate

The thiophene ring is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and biological efficacy. 4,5-Dichlorothiophene-2-sulfonyl chloride combines this important heterocycle with a versatile sulfonyl chloride functional group. The presence of two chlorine atoms on the thiophene ring not only modulates the electronic properties of the molecule but also provides potential handles for subsequent chemical transformations. This unique combination makes it an exceptionally adaptable intermediate for constructing complex molecular architectures, enabling the synthesis of novel drug candidates and advanced organic materials. Its primary utility lies in its role as a precursor to a wide array of sulfonamides, a pharmacophore integral to numerous therapeutic agents.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for ensuring the reagent's integrity and for laboratory safety. The compound is moisture-sensitive and can react violently with water.

| Property | Value | Reference |

| CAS Number | 126714-85-0 | |

| Molecular Formula | C₄HCl₃O₂S₂ | |

| Molecular Weight | 251.54 g/mol | |

| Appearance | Solid (Typical) | - |

| Key Hazards | Corrosive, Causes severe skin burns and eye damage, Reacts with water |

Handling and Storage Protocol:

-

Inert Atmosphere: Always handle and store 4,5-dichlorothiophene-2-sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Moisture Control: Use anhydrous solvents and dried glassware for all reactions. It is moisture-sensitive and hydrolysis will yield the corresponding sulfonic acid, quenching its reactivity.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and water.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Core Reactivity: The Sulfonyl Chloride Functional Group

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, which is the cornerstone of its reactivity.

Sulfonamide Formation (Sulfamoylation)

The most prevalent reaction of 4,5-dichlorothiophene-2-sulfonyl chloride is its coupling with primary or secondary amines to form sulfonamides. This transformation is fundamental in medicinal chemistry for creating drugs that target enzymes where the sulfonamide moiety is crucial for binding or mechanism of action.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2-like) mechanism at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a pentacoordinate transition state. The subsequent departure of the chloride leaving group, facilitated by a base, yields the stable sulfonamide product.

Experimental Protocol: General Sulfamoylation

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine or pyridine (1.5 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 4,5-dichlorothiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final sulfonamide using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Sulfonate Ester Formation

By reacting with alcohols in the presence of a non-nucleophilic base like pyridine, 4,5-dichlorothiophene-2-sulfonyl chloride can form sulfonate esters. While less common in drug molecules than sulfonamides, this reaction is crucial for converting alcohols into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions.

Mechanism: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The pyridine serves to deprotonate the resulting intermediate, yielding the sulfonate ester. The reaction is typically performed at low temperatures to prevent premature elimination of the often-reactive sulfonate ester product.

Desulfonylative Cross-Coupling Reactions

A more advanced application involves the use of the sulfonyl chloride group as a leaving group in transition metal-catalyzed cross-coupling reactions. Specifically, under palladium catalysis, sulfonyl chlorides can undergo Suzuki-Miyaura coupling with boronic acids. This reaction facilitates the formation of a C-C bond at the C-2 position of the thiophene ring, effectively replacing the -SO₂Cl group with an aryl, heteroaryl, or vinyl substituent. This method is a powerful alternative to traditional cross-couplings that use aryl halides. The reactivity order for such couplings is often ArI > ArSO₂Cl > ArBr > ArCl.

Reactivity of the Dichlorinated Thiophene Ring

The substituents on the thiophene ring heavily influence its susceptibility to further modification.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is inherently electron-rich and generally more reactive towards electrophiles than benzene. However, in 4,5-dichlorothiophene-2-sulfonyl chloride, the ring is severely deactivated by three potent electron-withdrawing groups: two chlorine atoms and the sulfonyl chloride group.

-

Directing Effects: All three substituents are deactivating. Halogens are ortho, para-directors, while the sulfonyl chloride group is a meta-director.

-

The -SO₂Cl group at C-2 directs incoming electrophiles to the C-4 position.

-

The -Cl group at C-4 directs to the C-2 and C-5 positions.

-

The -Cl group at C-5 directs to the C-2 and C-4 positions.

-

-

Predicted Outcome: The only unsubstituted position is C-3. The directing effects do not align to strongly activate this position. Given the profound deactivation of the ring, electrophilic substitution at C-3 is predicted to be extremely difficult and would require harsh reaction conditions, likely leading to low yields or decomposition.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms attached to the thiophene ring can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing sulfonyl chloride group at C-2 activates the ring towards nucleophilic attack, particularly at the C-5 position. However, SNAr reactions on five-membered heterocycles can be less predictable than on six-membered rings, and competitive reactions at the sulfonyl chloride group must be considered. Careful selection of the nucleophile and reaction conditions would be necessary to achieve selective substitution on the ring.

Applications in Drug Discovery

The primary application of 4,5-dichlorothiophene-2-sulfonyl chloride is as a scaffold for building libraries of novel sulfonamides for drug discovery campaigns. The dichloro-thiophene moiety provides a structurally rigid core with specific lipophilic and electronic properties. By reacting the sulfonyl chloride with a diverse range of amines, medicinal chemists can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic profile (ADME). The chlorine atoms are often retained in the final drug molecule to enhance binding or to block metabolic pathways.

Conclusion

4,5-Dichlorothiophene-2-sulfonyl chloride is a powerful and versatile reagent whose reactivity is characterized by a dual nature. Its sulfonyl chloride group provides a reliable and efficient handle for the synthesis of sulfonamides and sulfonate esters through well-established nucleophilic substitution pathways. Simultaneously, its heavily substituted thiophene core presents a deactivated system for electrophilic attack but offers potential for advanced modifications through nucleophilic or cross-coupling reactions. A thorough understanding of this reactivity profile, coupled with stringent safety and handling protocols, enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for pharmaceutical and material science applications.

References

- Vertex Pharmaceuticals. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chlorothiophenesulphonyl chloride.

- PharmaBlock. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.

- Blossom Chemical. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery.

-

PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. Retrieved from [Link]

- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

-

G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Ackermann, L., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.

-

PrepChem. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-3-(dibromomethyl)thiophene.

-

ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. Retrieved from [Link]

- Tron, G. C., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

-

PubChem. (n.d.). 4-Amino-5-chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]

-

Study.com. (n.d.). Reactions of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]

"4,5-Dichlorothiophene-2-sulfonyl chloride" starting material for organic synthesis

An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonyl Chloride as a Foundational Starting Material in Modern Organic Synthesis

Abstract

4,5-Dichlorothiophene-2-sulfonyl chloride is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in synthetic organic chemistry. Its unique electronic and steric profile, characterized by a reactive sulfonyl chloride group and two chlorine substituents on the thiophene ring, makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this pivotal intermediate.

Introduction: The Strategic Value of the Thiophene Scaffold

Heterocyclic compounds are central to the field of drug discovery, with thiophene derivatives being particularly prominent.[1] The thiophene ring system offers a unique structural and electronic profile that can be strategically incorporated into drug molecules to enhance biological efficacy, modulate pharmacokinetic properties, and minimize off-target effects.[1] 4,5-Dichlorothiophene-2-sulfonyl chloride (CAS No. 126714-85-0) capitalizes on this scaffold, presenting multiple reactive sites for chemical modification. The highly electrophilic sulfonyl chloride moiety serves as a robust handle for introducing the critical sulfonamide pharmacophore, while the chlorine atoms on the thiophene ring offer potential for further functionalization through cross-coupling or nucleophilic substitution reactions. This multi-faceted reactivity makes it an invaluable asset in the construction of diverse chemical libraries for screening and lead optimization.

Physicochemical Properties and Critical Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 126714-85-0 | [2] |

| Molecular Formula | C₄HCl₃O₂S₂ | [2] |

| Molecular Weight | 251.54 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 54-58 °C | [3] |

| Boiling Point | 338.7 °C (Predicted) | [3] |

Safety and Handling:

4,5-Dichlorothiophene-2-sulfonyl chloride is a corrosive and reactive compound that demands careful handling.[4][5]

-

Hazards: Causes severe skin burns and serious eye damage.[4][5] It is a lachrymator and may cause allergic skin reactions. The compound may be corrosive to metals.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[4] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Keep away from moisture and incompatible materials such as strong bases.[4] Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[4]

-

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention.[5] If inhaled, move the person to fresh air.[5] If swallowed, rinse the mouth but do not induce vomiting; seek immediate medical attention.[5]

Core Reactivity: The Electrophilic Sulfur Center

The synthetic utility of 4,5-Dichlorothiophene-2-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group (R-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[6] This reaction is a cornerstone of medicinal chemistry.[7][8]

Caption: General mechanism for sulfonamide formation.

Key Synthetic Application: Synthesis of N-Substituted Sulfonamides

The reaction of 4,5-Dichlorothiophene-2-sulfonyl chloride with primary or secondary amines is the most prevalent application, yielding a diverse array of sulfonamides. These compounds are ubiquitous in pharmaceuticals, acting as antibiotics, diuretics, and enzyme inhibitors.[6][7]

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis of N-substituted-4,5-dichlorothiophene-2-sulfonamides.

Materials:

-

4,5-Dichlorothiophene-2-sulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Causality Insight: The base is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the nucleophilic amine, which would otherwise render it unreactive and halt the synthesis.

-

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 4,5-Dichlorothiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Causality Insight: Dropwise addition at 0 °C helps to control the exothermicity of the reaction and prevent the formation of undesired side products.

-

-

Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, quench the mixture by adding 1M HCl solution and transfer to a separatory funnel.

-

Causality Insight: The acidic wash removes the excess base (pyridine or triethylamine) by converting it into its water-soluble salt.

-

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Causality Insight: The NaHCO₃ wash neutralizes any remaining acid and removes unreacted sulfonyl chloride through hydrolysis. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.[9]

Experimental Workflow Diagram

Caption: Standard workflow for the synthesis of N-substituted sulfonamides.

Conclusion

4,5-Dichlorothiophene-2-sulfonyl chloride is a powerful and versatile reagent for modern organic synthesis. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable and efficient pathway to the synthetically and medicinally important sulfonamide functional group. The additional chlorine substituents on the thiophene core present further opportunities for late-stage functionalization, making it a strategic building block for creating novel compounds with tailored properties. By adhering to the rigorous safety precautions and employing the validated protocols outlined in this guide, researchers can confidently and effectively utilize this compound to advance their synthetic targets in drug discovery and materials science.

References

- SAFETY D

- SAFETY D

- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Source not specified.

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Source not specified.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- SAFETY D

- SAFETY DATA SHEET. (2015). Thermo Fisher Scientific.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.

- Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. (2025). Benchchem.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). Source not specified.

- 5-Chlorothiophene-2-sulfonyl chloride. (n.d.). PubChem.

- 4,5-dichlorothiophene-2-sulfonyl chloride. (2024). ChemBK.

- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.

- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2022). Progress in Chemistry.

- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.

- 4,5-Dichlorothiophene-2-sulfonyl chloride. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4,5-Dichlorothiophene-2-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dichlorothiophene-2-sulfonyl chloride stands as a critical and versatile scaffold in contemporary synthetic organic chemistry. Its utility is particularly pronounced in the realms of pharmaceutical discovery and advanced materials science. The thiophene nucleus, inherently electron-rich, is rendered significantly electron-deficient in this molecule by the synergistic electron-withdrawing effects of two chlorine atoms and a potent sulfonyl chloride group. This unique electronic architecture governs its reactivity, presenting both distinct challenges and strategic opportunities for chemical modification. This guide provides an exhaustive exploration of the electrophilic substitution reactions of this compound, elucidating the mechanistic principles, offering detailed and actionable experimental protocols, and sharing expert insights to navigate the complexities of its chemical behavior.

Foundational Principles: Reactivity and Regioselectivity

The propensity of an aromatic ring to undergo electrophilic substitution is fundamentally dictated by its electron density. While the thiophene ring is typically more reactive than benzene, the substituents on 4,5-dichlorothiophene-2-sulfonyl chloride dramatically alter this landscape.

-

Electron-Withdrawing Nature of Substituents: The sulfonyl chloride (-SO₂Cl) group at the C2 position is a powerful electron-withdrawing group, operating through both inductive and resonance effects. This significantly deactivates the entire thiophene ring towards electrophilic attack. The chlorine atoms at the C4 and C5 positions also contribute to this deactivation through their inductive effects.

-

Directing Effects and Regioselectivity: The combined influence of these substituents overwhelmingly directs incoming electrophiles to the C3 position. The sulfonyl chloride group, being a strong deactivator, channels the electrophilic attack to the only available position, which is C3. This high degree of regioselectivity is a significant synthetic advantage, leading to the formation of a single, predictable product isomer and simplifying downstream purification processes.

Due to the pronounced deactivation of the thiophene ring, electrophilic substitution reactions on 4,5-dichlorothiophene-2-sulfonyl chloride necessitate more forcing conditions than those required for less substituted thiophenes. This often involves the use of stronger electrophiles, higher reaction temperatures, and potent catalysts.

Core Electrophilic Substitution Protocols

This section presents detailed, step-by-step methodologies for key electrophilic substitution reactions of 4,5-dichlorothiophene-2-sulfonyl chloride. These protocols are synthesized from established principles of aromatic chemistry and adapted from procedures for structurally related compounds, providing a robust starting point for laboratory investigation.

Nitration: Installation of the Nitro Group

The introduction of a nitro group at the C3 position yields 4,5-dichloro-3-nitrothiophene-2-sulfonyl chloride, a valuable intermediate for further functionalization, such as reduction to an amine. Given the deactivated nature of the starting material, a potent nitrating agent is essential.